3-pyrrol-1-ylpyridine-4-carboxylic Acid
CAS No.: 153716-51-9
Cat. No.: VC21097011
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153716-51-9 |
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Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 3-pyrrol-1-ylpyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14) |
Standard InChI Key | REIAJEVJCAYSBA-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O |
Canonical SMILES | C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O |
Introduction
Chemical Structure and Basic Properties
3-pyrrol-1-ylpyridine-4-carboxylic Acid, also known as 3-(1H-Pyrrol-1-yl)isonicotinic acid, is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . The compound consists of a pyrrole ring connected through a nitrogen atom to position 3 of a pyridine ring, with a carboxylic acid group at position 4 of the pyridine ring.
The basic physicochemical properties of 3-pyrrol-1-ylpyridine-4-carboxylic Acid are summarized in Table 1:
Property | Value |
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PubChem CID | 2748355 |
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
CAS Number | 153716-51-9 |
IUPAC Name | 3-pyrrol-1-ylpyridine-4-carboxylic acid |
Synonyms | 3-(1H-Pyrrol-1-yl)isonicotinic acid, 4-Pyridinecarboxylic acid, 3-(1H-pyrrol-1-yl)- |
SMILES | C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O |
Table 1: Physicochemical properties of 3-pyrrol-1-ylpyridine-4-carboxylic Acid
The structure features an interesting electronic arrangement, with the electron-rich pyrrole ring (π-excessive) connected to the electron-deficient pyridine ring (π-deficient), creating a push-pull electronic system. This electronic distribution likely influences the compound's reactivity, solubility, and potential interactions with biological targets.
Structural Characteristics and Electronic Properties
The 3-pyrrol-1-ylpyridine-4-carboxylic Acid molecule contains several key structural features that contribute to its chemical behavior:
Pyrrole Ring
The pyrrole component is a five-membered aromatic heterocycle containing one nitrogen atom. This ring system is electron-rich due to the presence of six π-electrons distributed over five atoms. The nitrogen atom in pyrrole contributes one electron to the aromatic system while maintaining its lone pair in an orbital perpendicular to the π-system .
Carboxylic Acid Group
The carboxylic acid functionality at position 4 of the pyridine ring provides additional reactivity and potential for derivatization. This group can participate in hydrogen bonding, acid-base reactions, and various transformations to form esters, amides, and other derivatives.
The combined electronic effects of these structural elements create a compound with unique properties. The electron-donating nature of the pyrrole ring coupled with the electron-withdrawing character of both the pyridine ring and the carboxylic acid group establishes an electronic gradient across the molecule, potentially influencing its reactivity patterns and interactions with biological systems.
Application Area | Relevant Structural Features | Potential Uses |
---|---|---|
Medicinal Chemistry | Nitrogen heterocycles, carboxylic acid | Enzyme inhibitors, antimicrobial agents, anticancer compounds |
Organic Synthesis | Carboxylic acid functionality | Building block for complex molecules |
Coordination Chemistry | N-donor atoms, carboxylic acid | Metal complexes, metallodrugs |
Materials Science | Unique electronic distribution | Electronic materials, optical materials |
Table 2: Potential applications of 3-pyrrol-1-ylpyridine-4-carboxylic Acid
Related Compounds and Comparative Analysis
A comparative analysis of 3-pyrrol-1-ylpyridine-4-carboxylic Acid with structurally related compounds provides insights into potential properties and applications:
Positional Isomers
Several positional isomers of pyrrol-1-ylpyridine carboxylic acid have been documented:
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2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid: This isomer, with the pyrrole at position 2 instead of position 3, shares the same molecular formula but likely exhibits different electronic properties and biological activities .
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6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid: Another structural isomer with the pyrrole and carboxylic acid at different positions on the pyridine ring.
These positional variations likely influence reactivity, binding affinity to potential biological targets, and physicochemical properties.
Related Heterocyclic Systems
Other related heterocyclic systems provide additional context:
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Pyrrolo[3,4-c]pyridine derivatives: These fused ring systems, where the pyrrole and pyridine rings share two carbon atoms, have shown various biological activities including enzyme inhibition and anticancer properties .
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3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid: This compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) instead of pyrrole, potentially conferring different biological properties .
The structural differences between these compounds and 3-pyrrol-1-ylpyridine-4-carboxylic Acid highlight the importance of specific arrangement of heterocyclic components and functional groups in determining properties and activities.
Research Directions and Future Perspectives
Based on the unique structural features of 3-pyrrol-1-ylpyridine-4-carboxylic Acid and knowledge of related compounds, several promising research directions can be identified:
Synthetic Methodology Development
Development of efficient, scalable methods for the synthesis of 3-pyrrol-1-ylpyridine-4-carboxylic Acid represents an important research direction. Continuous flow chemistry approaches, as described for related pyrrole carboxylic acids, might offer advantages in terms of efficiency and scalability .
Structure-Activity Relationship Studies
Systematic investigation of the structure-activity relationships through the synthesis and evaluation of derivatives could provide valuable insights:
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Modification of the pyrrole ring (e.g., methyl substitution)
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Variation of the carboxylic acid position on the pyridine ring
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Derivatization of the carboxylic acid (e.g., esters, amides)
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Introduction of additional functional groups
Such studies could identify more potent or selective compounds for specific applications.
Biological Activity Screening
Comprehensive screening of 3-pyrrol-1-ylpyridine-4-carboxylic Acid against various biological targets could reveal previously unknown activities:
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Enzyme inhibition assays
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Antimicrobial screening
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Anticancer activity evaluation
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Anti-inflammatory testing
Computational Studies
Theoretical investigations using computational chemistry approaches could provide insights into:
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Electronic structure and reactivity
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Potential binding modes with biological targets
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Prediction of physicochemical properties
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Virtual screening for potential applications
Such computational studies could guide experimental work and accelerate the discovery of applications for 3-pyrrol-1-ylpyridine-4-carboxylic Acid.
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